2-Hydroxy-5-methoxy-3-nitrobenzoic acid

Catalog No.
S12378620
CAS No.
M.F
C8H7NO6
M. Wt
213.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-methoxy-3-nitrobenzoic acid

Product Name

2-Hydroxy-5-methoxy-3-nitrobenzoic acid

IUPAC Name

2-hydroxy-5-methoxy-3-nitrobenzoic acid

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

InChI

InChI=1S/C8H7NO6/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3,(H,11,12)

InChI Key

DRYWDVOZWVCJEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O

2-Hydroxy-5-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5C_8H_7NO_5 and a molecular weight of 197.15 g/mol. It is characterized by the presence of hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) functional groups attached to a benzoic acid structure. The compound is known for its potential applications in various fields, including pharmaceuticals and agriculture, due to its unique chemical properties and biological activities.

Typical of aromatic compounds:

  • Esterification: It can react with alcohols to form esters, which are often used in fragrance and flavor industries.
  • Reduction: The nitro group can be reduced to an amine, which may alter the compound's biological activity.
  • Substitution Reactions: The hydroxyl group can undergo electrophilic substitution, enabling further modifications of the aromatic ring.

These reactions highlight the versatility of 2-hydroxy-5-methoxy-3-nitrobenzoic acid in synthetic organic chemistry.

Research indicates that 2-hydroxy-5-methoxy-3-nitrobenzoic acid exhibits significant biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity: The presence of hydroxyl and methoxy groups contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation, indicating potential therapeutic uses in inflammatory conditions.

Several methods have been developed for synthesizing 2-hydroxy-5-methoxy-3-nitrobenzoic acid:

  • Nitration of Salicylic Acid Derivatives: Starting from salicylic acid or its derivatives, nitration can be performed using nitric acid to introduce the nitro group at the appropriate position.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.
  • Hydroxylation: Hydroxyl groups can be introduced via hydroxylation reactions using suitable reagents.

These synthesis routes allow for the production of 2-hydroxy-5-methoxy-3-nitrobenzoic acid with varying yields and purities.

The applications of 2-hydroxy-5-methoxy-3-nitrobenzoic acid span several fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a lead compound for drug development targeting infections and inflammatory diseases.
  • Agriculture: Its antimicrobial properties make it useful as a natural pesticide or fungicide in crop protection.
  • Chemical Industry: It serves as an intermediate in synthesizing other organic compounds, including dyes and fragrances.

Interaction studies involving 2-hydroxy-5-methoxy-3-nitrobenzoic acid have focused on its biochemical interactions:

  • Protein Binding: Research has indicated that this compound may interact with specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: It has been observed to inhibit certain enzymes, which may be beneficial in therapeutic contexts where enzyme modulation is desired.

These interactions underscore its potential as a multifunctional agent in both therapeutic and industrial applications.

Several compounds share structural similarities with 2-hydroxy-5-methoxy-3-nitrobenzoic acid. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
2-Hydroxybenzoic Acid (Salicylic Acid)C7H6O3Lacks methoxy and nitro groups; known for anti-inflammatory properties.
5-Methoxy-2-nitrobenzoic AcidC8H8N O4Contains methoxy and nitro groups but lacks hydroxyl; used in dye synthesis.
3-Amino-2-hydroxy-5-nitrobenzoic AcidC7H6N2O5Contains amino instead of methoxy; exhibits different biological activities.

These compounds illustrate the diversity within this chemical class while highlighting the unique combination of functional groups present in 2-hydroxy-5-methoxy-3-nitrobenzoic acid that contributes to its distinct properties and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

213.02733694 g/mol

Monoisotopic Mass

213.02733694 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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